(Thr4,Gly7)-Oxytocin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

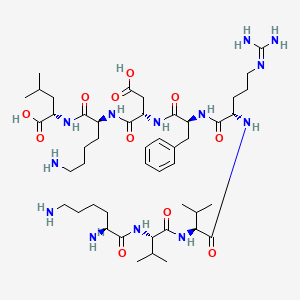

(Thr4,Gly7)-Oxytocine est un analogue synthétique de l'ocytocine, une hormone neuropeptidique qui joue un rôle crucial dans les liens sociaux, la reproduction sexuelle, l'accouchement et la période post-partum. Ce composé est spécifiquement conçu pour agir comme un agoniste du récepteur de l'ocytocine, ce qui signifie qu'il se lie aux récepteurs de l'ocytocine dans l'organisme et les active .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la (Thr4,Gly7)-Oxytocine implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Les groupes protecteurs sont éliminés et le peptide est clivé de la résine. Les conditions réactionnelles spécifiques, telles que la température et les solvants, sont optimisées pour garantir un rendement élevé et une pureté .

Méthodes de production industrielle

La production industrielle de (Thr4,Gly7)-Oxytocine suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus implique des mesures de contrôle de la qualité rigoureuses pour garantir que le produit final répond aux normes requises pour la recherche et les applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

(Thr4,Gly7)-Oxytocine subit principalement des réactions de formation et de clivage de liaison peptidique. Il peut également participer à des réactions d'oxydoréduction, en particulier celles impliquant le pont disulfure entre les résidus de cystéine .

Réactifs et conditions courants

Formation de liaison peptidique : Les réactifs courants comprennent les carbodiimides (par exemple, le N,N'-diisopropylcarbodiimide) et les agents de couplage (par exemple, HOBt, HOAt).

Formation de liaison disulfure : Des agents oxydants tels que l'iode ou l'oxydation à l'air sont utilisés pour former des ponts disulfure.

Clivage de la résine : L'acide trifluoroacétique (TFA) est couramment utilisé pour cliver le peptide de la résine et éliminer les groupes protecteurs

Principaux produits

Le principal produit de ces réactions est le peptide (Thr4,Gly7)-Oxytocine entièrement synthétisé, qui peut être purifié davantage à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée .

Applications de la recherche scientifique

(Thr4,Gly7)-Oxytocine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigated for its role in modulating social behaviors, stress responses, and reproductive functions.

Médecine : Exploré pour des applications thérapeutiques potentielles dans des affections telles que l'autisme, l'anxiété et la dépression post-partum.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques à base de peptides

Mécanisme d'action

(Thr4,Gly7)-Oxytocine exerce ses effets en se liant aux récepteurs de l'ocytocine, qui sont des récepteurs couplés aux protéines G. Lors de la liaison, il active des voies de signalisation intracellulaires qui conduisent à diverses réponses physiologiques. Par exemple, dans le système nerveux central, il peut moduler l'excitabilité neuronale et la transmission synaptique en activant les canaux TRPV1 et en inhibant les canaux potassiques .

Applications De Recherche Scientifique

(Thr4,Gly7)-Oxytocin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating social behaviors, stress responses, and reproductive functions.

Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and postpartum depression.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents

Mécanisme D'action

(Thr4,Gly7)-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. For example, in the central nervous system, it can modulate neuronal excitability and synaptic transmission by activating TRPV1 channels and inhibiting potassium channels .

Comparaison Avec Des Composés Similaires

Composés similaires

Oxytocine : L'hormone naturelle avec des propriétés de liaison aux récepteurs similaires.

Carbétocine : Un autre analogue de l'ocytocine avec une demi-vie plus longue et une affinité pour les récepteurs similaire.

Desmopressine : Un analogue synthétique de la vasopressine, un autre neuropeptide avec des fonctions qui se chevauchent .

Unicité

(Thr4,Gly7)-Oxytocine est unique en raison de ses modifications spécifiques aux positions quatrième et septième de la chaîne peptidique, qui améliorent sa stabilité et sa sélectivité des récepteurs. Ces modifications en font un outil précieux pour étudier les effets physiologiques et pharmacologiques de l'activation du récepteur de l'ocytocine .

Propriétés

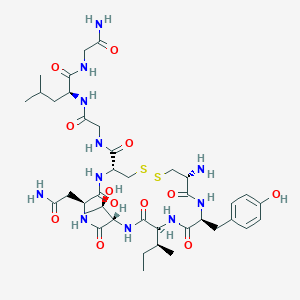

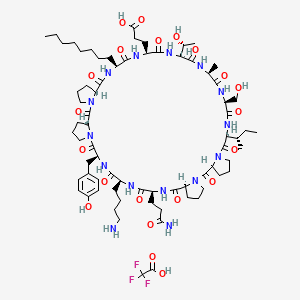

Formule moléculaire |

C39H61N11O12S2 |

|---|---|

Poids moléculaire |

940.1 g/mol |

Nom IUPAC |

(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C39H61N11O12S2/c1-6-19(4)31-38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54)17-64-63-16-23(40)33(56)46-25(37(60)49-31)12-21-7-9-22(52)10-8-21/h7-10,18-20,23-27,31-32,51-52H,6,11-17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |

Clé InChI |

XQAKKLKDUOWUIU-IKNHWLCZSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)

![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)

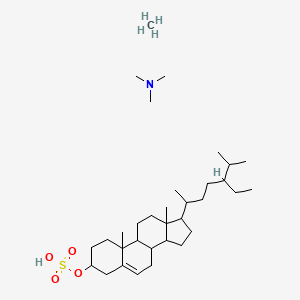

![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)

![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)

![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)